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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474 Get Quote

A Comparative Guide to (2-Methyloxiran-2-
yl)methanol and Glycidol in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate

building blocks is a critical decision that influences the efficiency, selectivity, and safety of a

synthetic route. This guide provides a comparative study of two structurally related epoxides:

(2-Methyloxiran-2-yl)methanol and glycidol. While both molecules contain a reactive oxirane

ring and a primary alcohol, the presence of a methyl group on the epoxide of (2-Methyloxiran-
2-yl)methanol introduces significant differences in their chemical behavior and synthetic

applications.

Physicochemical and Safety Profiles
A fundamental comparison begins with the intrinsic properties and safety considerations of

each compound. Glycidol is a well-characterized, widely used reagent, whereas (2-
Methyloxiran-2-yl)methanol is a more specialized building block.
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Property
(2-Methyloxiran-2-
yl)methanol

Glycidol

Molecular Formula C₄H₈O₂ C₃H₆O₂

Molecular Weight 88.11 g/mol [1] 74.08 g/mol [2]

CAS Number 872-30-0[1] 556-52-5[2]

Appearance Not specified, likely a liquid
Colorless, slightly viscous

liquid[2]

Boiling Point 141.8 °C 167 °C (decomposes)[3]

Melting Point Not specified -54 °C[3]

Solubility in Water Not specified Miscible[3]

Key Safety Hazards

Combustible liquid, Harmful if

swallowed or in contact with

skin, Causes skin and serious

eye irritation, Toxic if inhaled.

[1]

Probably carcinogenic to

humans, May cause genetic

defects and damage fertility,

Toxic if inhaled, Causes skin

and eye irritation.

Reactivity and Regioselectivity in Synthesis
The primary functional group of both molecules is the strained three-membered epoxide ring,

which is susceptible to nucleophilic attack. However, the substitution pattern of the epoxide

dictates the regioselectivity of the ring-opening reaction, a crucial aspect in the synthesis of

complex molecules like pharmaceuticals.

Glycidol, being a 1,2-disubstituted epoxide, undergoes nucleophilic ring-opening reactions that

are sensitive to the reaction conditions.[4]

Basic or Nucleophilic Conditions: Under basic or neutral conditions, the nucleophile

preferentially attacks the less sterically hindered primary carbon (C3) via an SN2

mechanism. This leads to the formation of a secondary alcohol.

Acidic Conditions: In the presence of an acid catalyst, the reaction can proceed through a

mechanism with partial SN1 character. The nucleophile may attack the more substituted
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secondary carbon (C2), which can better stabilize a partial positive charge. This results in the

formation of a primary alcohol.

(2-Methyloxiran-2-yl)methanol, on the other hand, possesses a trisubstituted (tertiary)

epoxide. This structural feature significantly influences its reactivity.

Basic or Nucleophilic Conditions: The SN2 attack at the tertiary carbon is highly disfavored

due to steric hindrance. Therefore, nucleophilic attack will predominantly occur at the primary

carbon (C3).

Acidic Conditions: Under acidic conditions, the reaction is likely to proceed via an SN1-like

mechanism, where the positive charge is stabilized by the tertiary carbon. This would lead to

the nucleophile attacking the tertiary carbon.

This difference in regioselectivity is a key determinant in the choice between these two

synthons. For instance, in the synthesis of β-amino alcohols, a common structural motif in

pharmaceuticals like beta-blockers, the desired product often arises from the nucleophilic

attack of an amine on the epoxide ring.[5][6]

Application in the Synthesis of Beta-Blockers: A
Case Study
The synthesis of beta-blockers, such as metoprolol, serves as an excellent case study to

illustrate the application of these epoxides. The common synthetic route involves the reaction

of a substituted phenol with an epoxide, followed by the ring-opening of the resulting glycidyl

ether with an amine.[7][8][9][10][11]

While numerous protocols exist for the synthesis of metoprolol and its analogues using glycidol

derivatives (often via epichlorohydrin),[7][8][9][10][11] specific examples utilizing (2-
Methyloxiran-2-yl)methanol are less common in the literature. This is likely due to the specific

substitution pattern required for the final drug structure. However, we can outline a general,

well-established protocol for metoprolol synthesis using a glycidol-derived intermediate and

discuss the hypothetical implications of using a (2-Methyloxiran-2-yl)methanol-derived

intermediate.
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Experimental Protocol: Synthesis of Metoprolol from 4-
(2-methoxyethyl)phenol and Epichlorohydrin
This two-step synthesis first involves the formation of a glycidyl ether intermediate, which is

then reacted with isopropylamine.

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

Materials: 4-(2-methoxyethyl)phenol, epichlorohydrin, sodium hydroxide, water.

Procedure:

Dissolve 4-(2-methoxyethyl)phenol in an aqueous solution of sodium hydroxide.

Add epichlorohydrin to the reaction mixture.

Stir the reaction at a controlled temperature (e.g., 40-45°C) for several hours.[7]

After the reaction is complete, separate the organic and aqueous phases.

Wash the organic phase with water.

Remove residual water and solvent under vacuum to yield the crude epoxide intermediate.

Step 2: Synthesis of Metoprolol

Materials: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, isopropylamine.

Procedure:

To the crude epoxide from Step 1, slowly add isopropylamine while maintaining a low

temperature (e.g., 10-25°C).[7]

After the addition is complete, heat the reaction mixture (e.g., to 50-55°C) and maintain for

several hours.[7]

Remove excess isopropylamine by distillation.
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The resulting metoprolol base can be further purified by crystallization.

Expected Yield: 88-89% with a purity of over 99% can be achieved for the metoprolol base.

[7]

Logical Flow of Metoprolol Synthesis

Step 1: Epoxide Formation

Step 2: Ring-Opening

4-(2-methoxyethyl)phenol

Reaction
Epichlorohydrin

NaOH (aq)

2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

ReactionIsopropylamine Metoprolol

Click to download full resolution via product page

Caption: Synthetic pathway for metoprolol.

Comparative Reactivity in a Hypothetical Scenario
If a synthesis were to proceed with a (2-Methyloxiran-2-yl)methanol-derived intermediate, the

ring-opening step with isopropylamine would be expected to occur at the primary carbon due to

the significant steric hindrance at the tertiary carbon of the epoxide. This would lead to a

different regioisomer compared to the product obtained from the glycidol derivative under

certain acidic conditions, highlighting the importance of the choice of epoxide for achieving the

desired molecular architecture.
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Visualization of Reaction Mechanisms
The differing regioselectivity of the ring-opening reactions is a central theme in the comparison

of these two molecules. The following diagrams illustrate the nucleophilic attack on both

epoxides under basic/nucleophilic conditions.

Ring-Opening of Glycidol

Glycidol

Ring-Opened Product
(Attack at less substituted carbon)

Sɴ2 attack

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: Nucleophilic ring-opening of glycidol.

Ring-Opening of (2-Methyloxiran-2-yl)methanol

(2-Methyloxiran-2-yl)methanol

Ring-Opened Product
(Attack at less substituted carbon)

Sɴ2 attack

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: Nucleophilic ring-opening of the substituted epoxide.

Conclusion
The choice between (2-Methyloxiran-2-yl)methanol and glycidol in a synthetic strategy is not

arbitrary but a decision with significant implications for the outcome of the reaction.
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Glycidol is a versatile and widely documented building block. Its reactivity and

regioselectivity are well-understood and can be controlled by the choice of reaction

conditions. It is a go-to reagent for the synthesis of many pharmaceuticals where a 1-

substituted-3-amino-2-propanol backbone is required.

(2-Methyloxiran-2-yl)methanol, with its tertiary epoxide, offers a different regiochemical

outcome in ring-opening reactions. While less documented in the synthesis of mainstream

pharmaceuticals like beta-blockers, it presents opportunities for the synthesis of unique

molecular architectures where substitution at the tertiary carbon is desired in the final

product.

For researchers and drug development professionals, a thorough understanding of the

principles of epoxide chemistry is paramount. While glycidol remains a workhorse in the

synthesis of many established drugs, the more specialized nature of (2-Methyloxiran-2-
yl)methanol may offer advantages in the development of new chemical entities with distinct

structural features. The selection should be guided by the desired regiochemistry of the final

product and the overall synthetic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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